3-(3-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(3-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C27H22F3N3O2 and its molecular weight is 477.487. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Substitution in Indoles
Research by Biswas and Jackson (1969) explored electrophilic substitution in indoles, revealing the formation of 3-benzyl-2-p-methoxybenzylindole through specific reactions involving Grignard derivatives and benzyl chloride. This study confirms the complexity of electrophilic substitution in the context of 3-substituted indoles, providing insights into reaction mechanisms that could be relevant to the synthesis and functionalization of the target compound (Biswas & Jackson, 1969).
Synthesis of Ellipticine
Miki, Hachiken, and Yanase (2001) documented the synthesis of ellipticine, a process involving the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with specific reagents to yield 2-acylindole-3-carboxylic acids. This methodology showcases the potential for creating complex heterocyclic compounds that might share mechanistic or structural similarities with the target molecule (Miki, Hachiken, & Yanase, 2001).
Molecular and Spectroscopic Analysis
Beytur and Avinca (2021) conducted a molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted compounds. Their research involved DFT calculations to investigate the electronic properties and spectroscopic behaviors of newly synthesized compounds, providing a foundation for understanding the physical and chemical characteristics of complex molecules like the target compound (Beytur & Avinca, 2021).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins involved in neuroprotection and anti-inflammatory pathways .
Mode of Action
It is suggested that similar compounds exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Some indole derivatives have shown notable cytotoxicity in certain cell lines .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biomolecules.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N3O2/c1-17-9-10-23-22(11-17)24-25(33(23)15-18-5-3-7-20(12-18)27(28,29)30)26(34)32(16-31-24)14-19-6-4-8-21(13-19)35-2/h3-13,16H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDILVVHDRIPOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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